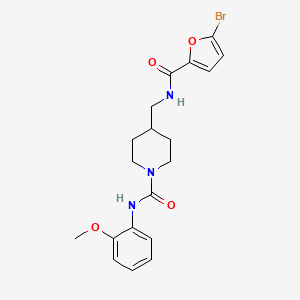
4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H22BrN3O4 and its molecular weight is 436.306. The purity is usually 95%.
BenchChem offers high-quality 4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiotracer Development for PET Imaging
4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide and its derivatives have been explored for developing PET (Positron Emission Tomography) radiotracers. The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain, demonstrates the compound's relevance in neuroimaging research (Katoch-Rouse & Horti, 2003). Similarly, novel ligands for cerebral cannabinoid receptor (CB1), including derivatives of this compound, have shown promise as PET radioligands for imaging CB1 receptor (Fan et al., 2006).
Aminocarbonylation and Palladium-Catalyzed Reactions
The compound's derivatives have been utilized in aminocarbonylation reactions, a pivotal method in organic synthesis. For instance, 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones, which are structurally related, have been effectively aminocarbonylated using palladium-catalysis (Takács et al., 2012). This highlights the compound's potential in developing new synthetic pathways and pharmaceutical intermediates.
Synthesis of Analgesic and Anti-Inflammatory Agents
Research has also focused on synthesizing new chemical structures using this compound as an initiative. This includes developing various heterocyclic compounds with potential analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings indicate the compound's utility in creating new pharmaceutical agents.
Antiprotozoal Agents Development
A study demonstrated the synthesis of 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, derived from a similar compound, showing strong DNA affinities and potential as an antiprotozoal agent (Ismail et al., 2004).
Synthesis of Dopamine D3 Receptor Radioligands
Further extending its applications in neuroimaging, carbon-11-labeled carboxamide derivatives of this compound have been synthesized as potential PET radioligands for imaging dopamine D3 receptors (Gao et al., 2008).
Alkoxycarbonylpiperidines in Aminocarbonylation
The compound’s derivatives have also been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, highlighting their versatility in organic synthesis (Takács et al., 2014).
Applications in 5-HT1A Receptor Antagonism
N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclohexanecarboxamide trihydrochloride, related to the compound , has been studied for its potent and selective antagonism of 5-HT1A receptors (Craven et al., 1994).
特性
IUPAC Name |
4-[[(5-bromofuran-2-carbonyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O4/c1-26-15-5-3-2-4-14(15)22-19(25)23-10-8-13(9-11-23)12-21-18(24)16-6-7-17(20)27-16/h2-7,13H,8-12H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWLEFDERHFDSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-bromofuran-2-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

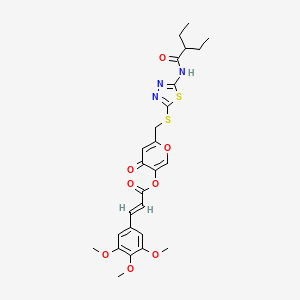
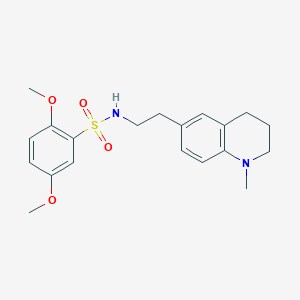
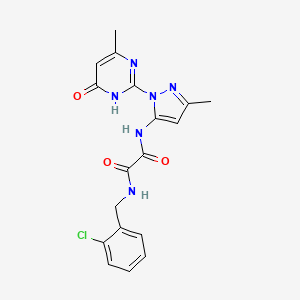
![N-(2,4-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2367407.png)
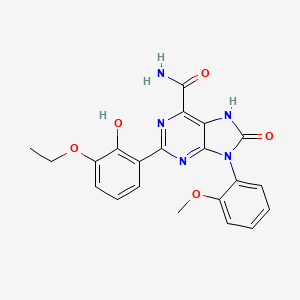


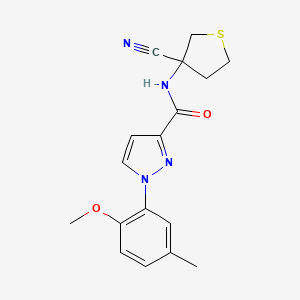
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2367413.png)
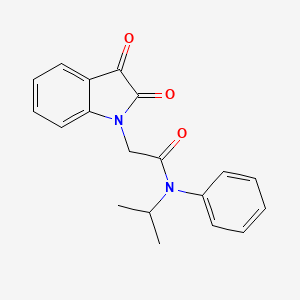
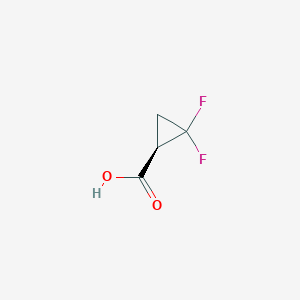
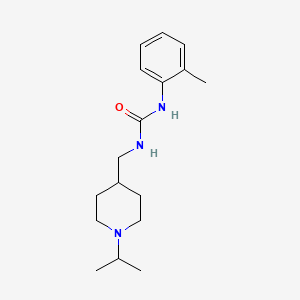

![3-[(5-chloro-2-methoxyphenyl)amino]-N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2367423.png)